2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid
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Overview
Description
“2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid” is a chemical compound with the CAS Number: 2413877-48-0 . It has a molecular weight of 195.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H9N3O3/c12-6(13)3-5-4-11-2-1-9-8(11)10-7(5)14/h1-2,5H,3-4H2,(H,12,13)(H,9,10,14) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, imidazo[1,2-a]pyridines have been functionalized through radical reactions .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties specific to “this compound” are not detailed in the retrieved papers.Scientific Research Applications
Synthetic Applications and Biological Activities
Formation and Uses of Imidazo[1,2-a]pyrimidines : Research has outlined the synthesis routes and applications of imidazo[1,2-a]pyrimidines, highlighting their utility in biological activities and secondary applications such as corrosion inhibition. This demonstrates the compound's versatility and potential in various scientific domains (Rabia Zeynep Kobak & B. Akkurt, 2022).
Optical Sensors and Medicinal Applications
Pyrimidine Appended Optical Sensors : Pyrimidine derivatives, including imidazo[1,2-a]pyrimidines, are identified as excellent materials for optical sensors, owing to their biological and medicinal significance. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, indicating their importance in scientific research and potential for technological applications (Gitanjali Jindal & N. Kaur, 2021).
Synthetic Biology
Unnatural Base Pairs for Synthetic Biology : The development of unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, is crucial for synthetic biology. These pairs, due to their shape complementarity, enhanced stacking ability, and hydrogen-bonding patterns, open new avenues for genetic engineering and biotechnological applications (Noriko Saito-Tarashima & N. Minakawa, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-6(13)3-5-4-11-2-1-9-8(11)10-7(5)14/h1-2,5H,3-4H2,(H,12,13)(H,9,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGAZWYIJMPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=NC=CN21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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